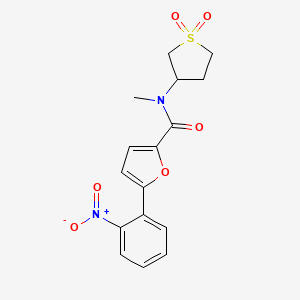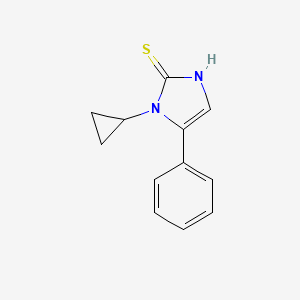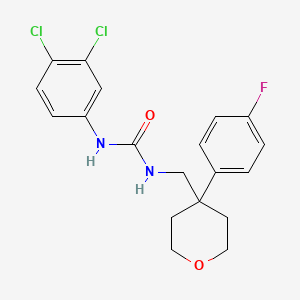
1-(3,4-dichlorophenyl)-3-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3,4-dichlorophenyl)-3-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)urea is a chemically synthesized molecule that appears to be designed for potential therapeutic applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their biological activities. For instance, compounds with chlorophenyl and fluorophenyl groups have been studied for their hypocholesteremic effects and anticancer properties .
Synthesis Analysis
The synthesis of related compounds involves the formation of urea derivatives by combining different aryl groups with isocyanates or other urea-forming reagents. For example, the metabolic formation and synthesis of a hypocholesteremic agent involved the chlorophenyl and hydroxyphenyl groups . Another study synthesized aryl ureas with chloroethyl groups, which were evaluated for their cytotoxicity against cancer cells . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 1-(3,4-dichlorophenyl)-3-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)urea would include several functional groups such as dichlorophenyl, fluorophenyl, and a tetrahydropyran ring. These groups are known to influence the biological activity and physical properties of the molecules they are part of. For instance, the presence of halogens like chlorine and fluorine can enhance the lipophilicity and potential bioactivity of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of urea derivatives typically include the reaction of an isocyanate with an amine or the reaction of a carbamate with an amine. In the context of the provided papers, the synthesis of 1,3-disubstituted ureas involved the preparation of 1-isocyanatoadamantane, which could then react with amines to form the desired urea compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of polycyclic fragments, halogen substituents, and the urea moiety itself can affect properties such as solubility, melting point, and reactivity. The polycyclic fragments can confer rigidity to the molecule, potentially affecting its ability to interact with biological targets . The halogen substituents can increase lipophilicity, which is important for crossing biological membranes .
科学的研究の応用
Synthesis and Structural Characterization
Research into similar compounds has led to the development of various synthetic methodologies and structural characterizations, aiming to explore their potential applications in different fields. For instance, Kariuki et al. (2021) synthesized isostructural compounds related to the chemical structure of interest, focusing on their high-yield synthesis and crystal structure determination via single crystal diffraction (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). This type of research lays the foundation for understanding the physical and chemical properties of new compounds, which is crucial for their potential applications in materials science, pharmacology, and other areas.
Potential Biological Activities
The exploration of biological activities is a significant aspect of research on new compounds. For example, compounds structurally related to 1-(3,4-dichlorophenyl)-3-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)urea have been investigated for their potential anticancer properties. Gaudreault et al. (1988) synthesized derivatives and evaluated their cytotoxicity on human adenocarcinoma cells in vitro, finding some compounds to exhibit comparable cytotoxicity to known chemotherapeutic agents (Gaudreault, Lacroix, Pagé, & Joly, 1988). Such studies are vital for the discovery of new therapeutic agents and understanding their mechanism of action.
Material Science and Sensor Development
The compound's structural framework, particularly when involving urea functionalities, has applications in material science and sensor development. Lloyd and Steed (2011) investigated the anion tuning of rheology, morphology, and gelation properties of low molecular weight salt hydrogelators, demonstrating the versatility of urea derivatives in creating materials with tunable physical properties (Lloyd & Steed, 2011). Similarly, Schazmann et al. (2006) developed a chloride selective optical sensor combining urea functionality with pyrene excimer transduction, highlighting the potential of such compounds in developing sophisticated sensing mechanisms (Schazmann, Alhashimy, & Diamond, 2006).
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[4-(4-fluorophenyl)oxan-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2FN2O2/c20-16-6-5-15(11-17(16)21)24-18(25)23-12-19(7-9-26-10-8-19)13-1-3-14(22)4-2-13/h1-6,11H,7-10,12H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXODVGRTBHWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-3-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Difluoromethoxy)phenyl]pyrimidine-2-thiol](/img/structure/B2501206.png)
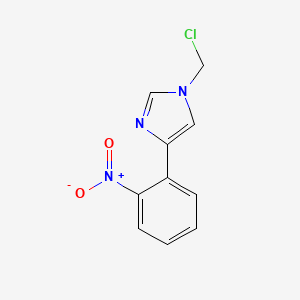
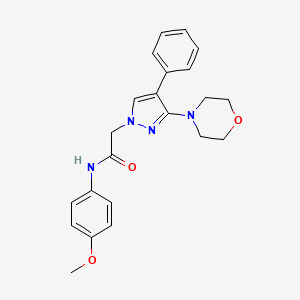
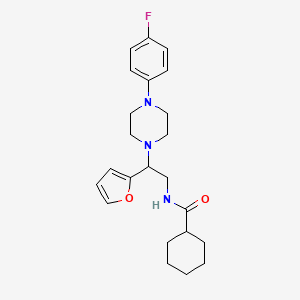
![4-Phenyl-1-prop-2-enoyl-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2501213.png)
![Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2501215.png)
![3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2501216.png)
![N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]but-2-ynamide](/img/structure/B2501217.png)
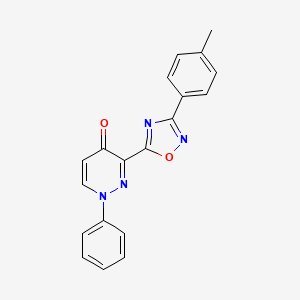
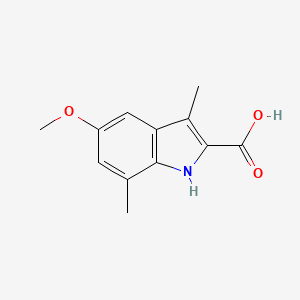
![8-bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2501222.png)
![5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2501223.png)
